molecular formula C11H15Cl2NO3S B2977528 N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide CAS No. 941232-68-4

N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide

Cat. No.: B2977528
CAS No.: 941232-68-4
M. Wt: 312.21
InChI Key: GHTMKXQAKWTUPE-UHFFFAOYSA-N
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Description

N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide: is an organic compound with the molecular formula C11H15Cl2NO3S It is a sulfonamide derivative, characterized by the presence of a butyl group, two chlorine atoms, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products with substituted nucleophiles replacing the chlorine atoms.

    Oxidation Reactions: Products with hydroxyl or carbonyl groups replacing the methoxy group.

    Reduction Reactions: Products with amine groups replacing the sulfonamide group.

Scientific Research Applications

N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor. It can be used to study the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic effects. It may have applications in the development of new drugs for treating bacterial infections or inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of sulfonamide-sensitive enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, leading to a decrease in the production of essential metabolites. The pathways involved in this inhibition include the disruption of folate synthesis in bacteria, which is crucial for their growth and replication.

Comparison with Similar Compounds

  • N-tert-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
  • N-butyl-3,4-dichloro-2-methoxy-N-methylbenzenesulfonamide

Comparison: N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of a butyl group. Compared to N-tert-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, the butyl group in this compound provides different steric and electronic properties, which can influence its reactivity and biological activity. Similarly, the presence of a methyl group in N-butyl-3,4-dichloro-2-methoxy-N-methylbenzenesulfonamide can alter its chemical behavior and interactions with molecular targets.

Properties

IUPAC Name

N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S/c1-3-4-7-14-18(15,16)9-6-5-8(12)10(13)11(9)17-2/h5-6,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTMKXQAKWTUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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